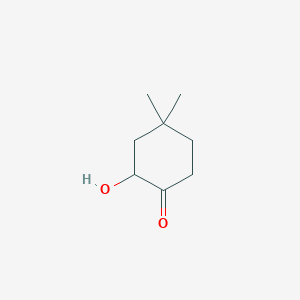

2-Hydroxy-4,4-dimethylcyclohexan-1-one

Description

Contextualization within Cyclohexanone (B45756) Chemistry

Cyclohexanones are a cornerstone of organic chemistry, serving as versatile intermediates in the synthesis of a wide array of more complex molecules. The reactivity of the cyclohexanone core is dominated by the electrophilic nature of the carbonyl carbon and the acidity of the alpha-protons. The presence of substituents on the ring can significantly influence this reactivity through steric and electronic effects.

In the case of 2-Hydroxy-4,4-dimethylcyclohexan-1-one (B6145667), the gem-dimethyl group at the 4-position is of particular note. This substitution pattern locks the conformation of the cyclohexanone ring, preventing ring inversion and influencing the stereochemical outcome of reactions at the carbonyl group and the alpha-carbon. Furthermore, the presence of these bulky methyl groups can sterically hinder the approach of reagents to certain faces of the ring.

The defining feature of this molecule, however, is the hydroxyl group at the alpha-position to the carbonyl group, which classifies it as an α-hydroxy ketone (or acyloin). This functional group arrangement is known to exhibit unique reactivity, distinct from that of a simple ketone or alcohol. wikipedia.org

Significance as a Core Scaffold in Organic Synthesis

The α-hydroxy ketone moiety is a valuable functional group in organic synthesis, acting as a precursor to a variety of other functionalities. The presence of both a nucleophilic hydroxyl group and an electrophilic carbonyl group in close proximity allows for a range of intramolecular and intermolecular reactions.

The general significance of the α-hydroxy ketone scaffold, and by extension this compound, lies in its potential for transformations such as:

Oxidation: The hydroxyl group can be oxidized to form a 1,2-dicarbonyl compound, a highly reactive species useful in the synthesis of heterocyclic compounds.

Reduction: The carbonyl group can be reduced to a secondary alcohol, leading to the formation of a 1,2-diol. These diols are important building blocks in their own right, with applications in the synthesis of natural products and pharmaceuticals.

Rearrangements: Under acidic or basic conditions, α-hydroxy ketones can undergo rearrangements, such as the acyloin rearrangement, to form isomeric products. organicreactions.orgresearchgate.net This can be a powerful tool for ring expansion or contraction in a synthetic sequence.

Derivatization: Both the hydroxyl and carbonyl groups can be derivatized to introduce new functional groups and build molecular complexity.

While specific examples of the use of this compound as a core scaffold in complex syntheses are not prevalent in the literature, its structural features suggest it could be a valuable building block for the synthesis of substituted cyclohexanoids and other carbocyclic systems.

Historical Overview of Research on this compound Systems

The history of research on this compound is intrinsically linked to the broader history of the study of α-hydroxy ketones and their synthesis. The acyloin condensation, one of the earliest methods for the synthesis of α-hydroxy ketones, was discovered in the late 19th century. However, this method is generally applicable to the synthesis of acyclic α-hydroxy ketones from esters.

The development of methods for the direct α-hydroxylation of ketones is a more recent advancement in the field of organic synthesis. These methods, which have been developed and refined over the past several decades, provide a more direct route to compounds like this compound from the corresponding ketone, 4,4-dimethylcyclohexanone (B1295358).

Key historical developments in the synthesis of α-hydroxy ketones that are relevant to the potential synthesis of this compound include:

The use of oxidizing agents such as molecular oxygen in the presence of a strong base.

The development of more controlled and selective oxidizing agents, such as molybdenum-based peroxides and oxaziridines.

The advent of catalytic, enantioselective methods for the α-hydroxylation of ketones, allowing for the synthesis of chiral α-hydroxy ketones.

While the specific timeline of research into this compound is not well-defined in the scientific literature, the foundational work on the synthesis and reactivity of α-hydroxy ketones provides the essential context for understanding this particular molecule.

Interactive Data Tables

Table 1: General Methods for the α-Hydroxylation of Ketones

This table summarizes common methods that could be applied to the synthesis of this compound from 4,4-dimethylcyclohexanone.

| Method | Oxidizing Agent | Typical Conditions |

| Enolate Oxidation | O₂, P(OEt)₃ | Strong base (e.g., LDA), low temperature |

| Davis Oxaziridination | N-sulfonyloxaziridines | Aprotic solvent (e.g., THF) |

| Molybdenum Peroxide | MoO₅·Py·HMPA (MoOPH) | Aprotic solvent (e.g., THF) |

| Rubottom Oxidation | m-CPBA, silyl (B83357) enol ether | Aprotic solvent (e.g., CH₂Cl₂) |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₁₄O₂ |

| Molar Mass | 142.20 g/mol |

| CAS Number | 1537263-29-8 |

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-4,4-dimethylcyclohexan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-8(2)4-3-6(9)7(10)5-8/h7,10H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVOOKHZNHYXOOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(=O)C(C1)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Hydroxy 4,4 Dimethylcyclohexan 1 One and Its Derivatives

Direct Synthetic Approaches

Direct synthetic routes to 2-Hydroxy-4,4-dimethylcyclohexan-1-one (B6145667), while not extensively documented in dedicated literature, can be conceptually approached through the alpha-hydroxylation of the parent ketone, 4,4-dimethylcyclohexan-1-one. This transformation is a fundamental process in organic synthesis, aiming to introduce a hydroxyl group at the carbon atom adjacent to a carbonyl group.

One plausible method involves the use of strong oxidizing agents. For instance, the reaction of the enolate of 4,4-dimethylcyclohexan-1-one with an electrophilic oxygen source, such as a peroxide or a peroxy acid, could yield the desired product. The enolate can be generated under basic conditions, and its subsequent reaction with an oxygen transfer agent would install the hydroxyl group at the alpha position.

Another potential route is through the use of transition metal-catalyzed oxidations. Catalytic systems involving metals like manganese, iron, or ruthenium have been shown to be effective in the alpha-hydroxylation of ketones. These reactions typically proceed via the formation of a metal-enolate intermediate, which is then oxidized to the corresponding alpha-hydroxy ketone. The choice of catalyst and oxidant is crucial for achieving high selectivity and yield.

Furthermore, photochemical methods could also be explored. The irradiation of 4,4-dimethylcyclohexan-1-one in the presence of a suitable photosensitizer and an oxygen source might lead to the formation of an intermediate that can be converted to this compound. While specific examples for this particular substrate are scarce, photo-oxidation is a known method for the hydroxylation of organic compounds.

It is important to note that these proposed direct synthetic approaches are based on established principles of organic chemistry. The successful implementation of these methods for the synthesis of this compound would require experimental optimization of reaction conditions to achieve satisfactory results.

Multicomponent Reactions Involving 5,5-Dimethylcyclohexane-1,3-dione (B117516) Precursors

The versatile chemical nature of 5,5-dimethylcyclohexane-1,3-dione, also known as dimedone, makes it an excellent precursor for the synthesis of a wide array of complex molecules, including derivatives structurally related to this compound, through multicomponent reactions (MCRs). These reactions, where three or more reactants combine in a single synthetic operation, offer significant advantages in terms of efficiency, atom economy, and the generation of molecular diversity.

One-Pot Three-Component Condensation Reactions for γ-Hydroxy-β-Ketoamides

A notable application of dimedone in MCRs is the synthesis of γ-hydroxy-β-ketoamides. In a typical one-pot, three-component condensation, dimedone reacts with an aromatic aldehyde and a nitrile in the presence of a suitable catalyst. This reaction proceeds through a cascade of events, likely involving the initial formation of a Knoevenagel condensation product between the aldehyde and dimedone, followed by the addition of the nitrile-derived nucleophile to the intermediate. The final product, a γ-hydroxy-β-ketoamide, incorporates the core structure of dimedone with newly formed carbon-carbon and carbon-nitrogen bonds. The reaction conditions, including the choice of solvent and catalyst, play a crucial role in the efficiency of this transformation.

Tandem Aldol-Michael Protocols for Dimedone-Barbituric Acid Derivatives

The reactivity of dimedone is further exploited in tandem Aldol-Michael protocols for the synthesis of complex heterocyclic systems. A prominent example is the one-pot, three-component reaction of dimedone, an aromatic aldehyde, and a barbituric acid derivative. nsf.govresearchgate.netresearchgate.netbldpharm.com This reaction, often carried out in an aqueous medium with a base catalyst such as diethylamine, proceeds through an initial Aldol (B89426) condensation between the aldehyde and the barbituric acid derivative to form an α,β-unsaturated intermediate. nsf.govresearchgate.netresearchgate.net Subsequently, the enolate of dimedone, generated in situ, undergoes a Michael addition to this intermediate, leading to the formation of a dimedone-barbituric acid derivative. nsf.govresearchgate.netresearchgate.net These reactions are characterized by high yields, typically ranging from 88% to 98%, and are considered environmentally benign due to the use of water as a solvent. researchgate.netbldpharm.com

| Reactants | Catalyst | Solvent | Yield |

| Dimedone, Aromatic Aldehyde, Barbituric Acid Derivative | Diethylamine | Water | 88-98% |

Synthesis of Pyrazole-Dimedone Hybrid Architectures

Dimedone also serves as a key building block in the synthesis of hybrid molecules incorporating a pyrazole (B372694) moiety. google.combeilstein-journals.org In a one-pot, multicomponent reaction, dimedone, an aromatic aldehyde, and a pyrazolone (B3327878) derivative are condensed in the presence of a base, such as diethylamine, often in an aqueous medium. google.combeilstein-journals.org The reaction mechanism likely involves a Knoevenagel condensation between the aldehyde and the pyrazolone, followed by a Michael addition of the dimedone enolate. This methodology allows for the efficient construction of complex pyrazole-dimedone hybrid architectures with high yields. google.combeilstein-journals.org These hybrid molecules are of interest due to their potential biological activities.

Stereoselective Synthetic Routes

The development of stereoselective methods for the synthesis of this compound and its derivatives is of significant importance, as the biological activity of chiral molecules is often dependent on their stereochemistry.

An iridium-catalyzed allylic enolization of a silyl (B83357) enol ether derived from 4,4-dimethylcyclohexane-1,3-dione has been reported to produce substituted 2-(but-3-en-2-yl)-3-hydroxy-6,6-dimethylcyclohex-2-en-1-ones with high levels of chemo-, regio-, and enantioselectivity. mdpi.com This method takes advantage of the keto-enol isomerization of the unsymmetrical dione (B5365651) and the ability of the chiral iridium catalyst to control the stereochemical outcome of the allylation. mdpi.com The resulting enantioenriched products can be further functionalized, for example, through enantioselective fluorination. mdpi.com

One-Pot Stereoselective Phosphonato Ester Formation from 5,5-Dimethylcyclohexane-1,3-dione

While specific literature on the one-pot stereoselective formation of phosphonato esters directly from 5,5-dimethylcyclohexane-1,3-dione is limited, the general principles of stereoselective synthesis of α-hydroxyphosphonates can be applied. The Pudovik reaction, which involves the addition of a dialkyl phosphite (B83602) to a carbonyl group, is a common method for synthesizing α-hydroxyphosphonates. researchgate.net To achieve stereoselectivity, a chiral catalyst or a chiral auxiliary can be employed.

A hypothetical one-pot stereoselective synthesis could involve the in situ generation of an enone from 5,5-dimethylcyclohexane-1,3-dione, followed by a stereoselective conjugate addition of a phosphite nucleophile in the presence of a chiral catalyst. Alternatively, a direct asymmetric addition of a phosphite to one of the carbonyl groups of the dione, mediated by a chiral catalyst, could potentially yield an enantioenriched phosphonato ester. The development of such a method would be a valuable contribution to the field of organophosphorus chemistry.

Iridium-Catalyzed Enantioselective Allylic Enolization of 6,6-Dimethyl-3-((trimethylsilyl)oxy)cyclohex-2-en-1-one

The iridium-catalyzed enantioselective allylic enolization of 6,6-dimethyl-3-((trimethylsilyl)oxy)cyclohex-2-en-1-one represents a sophisticated method for creating chiral centers. This reaction, which involves a keto-enol isomerization, is accomplished under mild conditions and provides a pathway to substituted 2-(but-3-en-2-yl)-3-hydroxy-6,6-dimethylcyclohex-2-en-1-ones. The process is noted for its high levels of chemoselectivity, regioselectivity, and enantioselectivity, which are influenced by the presence of a quaternary carbon and careful adjustment of reaction conditions. This methodology yields the enolated allyl products in good to high yields and is tolerant of numerous functional groups. Furthermore, this reaction can induce the formation of a chiral carbon-fluorine bond, facilitated by an adjacent chiral carbon center in the allylated product.

| Catalyst System | Substrate | Product | Yield | Enantioselectivity (ee) |

| Iridium Complex | 6,6-Dimethyl-3-((trimethylsilyl)oxy)cyclohex-2-en-1-one | 2-(but-3-en-2-yl)-3-hydroxy-6,6-dimethylcyclohex-2-en-1-one derivatives | Good to High | High |

Catalyzed Condensation Reactions

Regioselective Amberlyst-15 Catalyzed Condensation with 2-Hydroxychalcones

The solid acid catalyst Amberlyst-15 has been effectively utilized in the condensation reaction between 2-hydroxychalcones and 4,4-dimethylcyclohexane-1,3-dione, a close structural analog of this compound. This reaction proceeds via a Michael addition followed by cyclization. The process demonstrates notable regioselectivity, primarily yielding (6R,12S)-2,2-dimethyl-6-phenyl-2,3,4,12-tetrahydro-1H-6,12-methanodibenzo[d,g] nih.govmdpi.comdioxocin-1-ones as the major products. google.com A minor product, the (6S,12S) diastereomer, is also formed. google.com The Amberlyst-15 catalyst is reusable, showing consistent performance over several reaction cycles with only a slight decrease in yield. google.com The reaction is typically carried out in anhydrous toluene (B28343) at room temperature. google.com

| Reactant 1 | Reactant 2 | Catalyst | Major Product | Minor Product |

| 2-Hydroxychalcone | 4,4-Dimethylcyclohexane-1,3-dione | Amberlyst-15 | (6R,12S)-2,2-dimethyl-6-phenyl-2,3,4,12-tetrahydro-1H-6,12-methanodibenzo[d,g] nih.govmdpi.comdioxocin-1-one | (6S,12S)-4,4-dimethyl-6-phenyl-2,3,4,12-tetrahydro-1H-6,12-methanodibenzo[d,g] nih.govmdpi.comdioxocin-1-one |

Lewis Acid Catalysis in Derivative Preparation

Lewis acid catalysis is a valuable tool in the preparation of derivatives from cyclic ketones and chalcones, particularly in the synthesis of chromene scaffolds. Various Lewis acids can catalyze the intramolecular cyclization of 2'-hydroxychalcones, which are formed from the condensation of a hydroxyketone and a benzaldehyde, to yield flavanones and other related heterocyclic structures. google.comresearchgate.net The synthesis of 2H- and 4H-chromene rings can be achieved through transformations such as Michael addition followed by cyclization and dehydration, often promoted by Lewis or Brønsted acids. doaj.org These methods provide a pathway to a diverse range of heterocyclic derivatives, leveraging the reactivity of the hydroxy ketone precursor.

Biotransformation Strategies

Hydrolytic Dehalogenation of Bicyclic Halolactones by Fungal Strains

Biotransformation offers an environmentally benign route to hydroxylated cyclic compounds. Various fungal strains have demonstrated the ability to transform bicyclic halolactones into hydroxylactones through hydrolytic dehalogenation. nih.govscirp.org This reaction involves the replacement of a halogen atom with a hydroxyl group, a process catalyzed by hydrolytic dehalogenase enzymes. mdpi.com Strains from genera such as Fusarium, Absidia, Botrytis, and Beauveria are effective biocatalysts for this transformation. scirp.org

The mechanism of hydrolytic dehalogenation is often analogous to an SN2 substitution, resulting in a specific stereochemistry of the newly introduced hydroxyl group. nih.govscirp.org For instance, studies on bicyclic halolactones with a dimethylcyclohexane system have shown that fungal strains predominantly transform these substrates into cis-2-hydroxy-4,6-dimethyl-9-oxabicyclo[4.3.0]nonan-8-one. scirp.org In some cases, depending on the substrate and fungal strain, hydroxylation can occur at other positions of the cyclohexane (B81311) ring without the removal of the halogen atom. nih.gov

| Fungal Genus | Substrate | Transformation Type | Key Product |

| Fusarium | Bicyclic halolactones | Hydrolytic dehalogenation | Hydroxylactones nih.govmdpi.comscirp.org |

| Yarrowia | Bicyclic halolactones | Hydrolytic dehalogenation | Hydroxylactones nih.gov |

| Absidia | Bicyclic halolactones | Hydrolytic dehalogenation / Hydroxylation | Hydroxylactones / Halo-hydroxylactones mdpi.comgoogle.com |

| Penicillium | Bicyclic halolactones | Hydroxylation | Hydroxyhalolactones nih.gov |

Preparation of Specific Ring-Modified Derivatives

The 4,4-dimethylcyclohexanone (B1295358) framework serves as a versatile starting point for the synthesis of various ring-modified derivatives, particularly heterocyclic compounds. Using cyclohexane-1,3-dione, a related precursor, a range of fused heterocyclic systems can be prepared. scirp.org These syntheses often involve initial condensation with aromatic aldehydes or diazonium salts, followed by heterocyclization reactions. For example, reactions with elemental sulfur and active methylene (B1212753) reagents can yield tetrahydrobenzo[b]thiophene derivatives. Similarly, reaction with elemental sulfur and phenylisothiocyanate can produce tetrahydrobenzo[d]thiazole structures. scirp.org These methodologies allow for significant modification of the core cyclohexanone (B45756) ring, leading to the creation of complex molecules with potential biological activities.

Synthesis of Epoxy Derivatives

The synthesis of epoxy derivatives from cyclic ketones can be achieved through condensation with epichlorohydrin (B41342). While direct synthesis from this compound is not extensively detailed in the provided literature, a general and effective methodology can be inferred from the synthesis of related epoxy resins. This process typically involves reacting a hydroxyl-containing cyclic ketone with epichlorohydrin in the presence of a catalyst.

For instance, the synthesis of an epoxy resin from (2E,6E)-bis (4-hydroxybenzylidene)-4-methyl cyclohexanone (MBHBC) involves condensing the ketone with epichlorohydrin in an isopropyl alcohol solvent, using sodium hydroxide (B78521) as a catalyst. techscience.com The reaction is heated for several hours to yield the corresponding epoxy resin. techscience.com This method of converting hydroxyl groups to glycidyl (B131873) ethers is a standard procedure in polymer chemistry. The resulting epoxy resin's structure can be confirmed using various spectroscopic techniques, including UV-Vis, FTIR, and NMR. techscience.com Another common method for epoxidation is the Prilezhaev reaction, which uses a peroxy acid to convert an alkene double bond into an epoxide. wiley-vch.de

Formation of Xanthene Derivatives from 5,5-Dimethylcyclohexane-1,3-dione

Xanthene derivatives are readily synthesized from 5,5-dimethylcyclohexane-1,3-dione (dimedone) through a one-pot, multi-component reaction. ichem.mdbohrium.com This approach is valued for its efficiency and adherence to the principles of green chemistry. bohrium.com The reaction typically involves the condensation of an aromatic aldehyde with two equivalents of dimedone.

A variety of catalysts can be employed to facilitate this synthesis, including lanthanum(III) nitrate (B79036) hexahydrate, which has been shown to be a mild and environmentally friendly option. ichem.md The reaction can often be carried out under solvent-free conditions at elevated temperatures (70-80°C), leading to high yields in a short time frame. ichem.md

The proposed mechanism for this reaction begins with the coordination of the catalyst (e.g., lanthanum ion) with the carbonyl group of the aldehyde, which enhances its electrophilicity. ichem.md This is followed by a nucleophilic attack from dimedone to form a Knoevenagel condensation product. A second molecule of dimedone then adds via a Michael addition, and subsequent cyclization and dehydration yield the final 1,8-dioxo-octahydroxanthene derivative. ichem.md

Table 1: Synthesis of Xanthene Derivatives using Dimedone and Various Aldehydes This table is interactive. Click on the headers to sort the data.

| Aldehyde | Catalyst | Conditions | Yield (%) |

|---|---|---|---|

| Benzaldehyde | Lanthanum(III) nitrate | 70-80°C, 10 min | 96 |

| 4-Chlorobenzaldehyde | Lanthanum(III) nitrate | 70-80°C, 12 min | 95 |

| 4-Nitrobenzaldehyde | Lanthanum(III) nitrate | 70-80°C, 10 min | 98 |

| 4-Methylbenzaldehyde | Lanthanum(III) nitrate | 70-80°C, 15 min | 94 |

| 3-Nitrobenzaldehyde | Lanthanum(III) nitrate | 70-80°C, 15 min | 95 |

Data sourced from research on lanthanum(III) nitrate-catalyzed synthesis. ichem.md

Synthesis of Schiff Bases from 5,5-Dimethylcyclohexane-1,3-dione

Schiff bases are synthesized through the condensation reaction of a primary amine with a carbonyl compound. 5,5-Dimethylcyclohexane-1,3-dione serves as a versatile dicarbonyl precursor for the formation of various Schiff bases and their subsequent metal complexes. researchgate.netwjpps.com

The synthesis involves the reaction of dimedone with an amine, which can range from simple anilines to more complex amino compounds like 5-amino-2-phenyl-2,4-dihydro-pyrazol-3-one. researchgate.netwjpps.com The reaction typically results in the formation of a tetradentate Schiff base ligand where the amine has reacted with both carbonyl groups of the dione. researchgate.net These ligands can then be used to form stable monomeric complexes with a variety of transition metals, such as Co(II), Ni(II), Cu(II), and Zn(II). researchgate.net The coordination to the metal ion generally occurs through the imine nitrogen and the carbonyl oxygen atoms. wjpps.com The structure and purity of the synthesized Schiff bases and their metal complexes are confirmed through elemental analysis and spectroscopic methods like FT-IR and NMR. researchgate.netresearchgate.net

Table 2: Examples of Schiff Bases Synthesized from 5,5-Dimethylcyclohexane-1,3-dione This table is interactive. Click on the headers to sort the data.

| Amine Reactant | Resulting Schiff Base Ligand | Metal Ion for Complexation |

|---|---|---|

| 5-amino-2-phenyl-2,4-dihydro-pyrazol-3-one | 4,4-(1Z,1Z)-(5,5-dimethylcyclohexane-1,3-diylidene) bis (azan-1-yl-1-ylidene) bis (1-phenyl-1H-pyrazol-5 (4H)-one | Co(II), Ni(II), Cu(II), Zn(II) |

| Aniline | 5,5-dimethyl-3-(phenylimino) cyclohexanone | Co(II) |

| o-Toluidine | 5,5-dimethyl-3-(o-phenylimino) cyclohexanone | Co(II) |

| m-Toluidine | 5,5-dimethyl-3-(m-phenylimino) cyclohexanone | Co(II) |

Data compiled from studies on Schiff base synthesis and complexation. researchgate.netwjpps.com

Structural Elucidation and Spectroscopic Characterization of 2 Hydroxy 4,4 Dimethylcyclohexan 1 One Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the carbon and hydrogen framework.

The ¹H NMR spectrum of 2-hydroxy-4,4-dimethylcyclohexan-1-one (B6145667) provides detailed information about the chemical environment of each proton. The chemical shift (δ) indicates the electronic environment of the protons, while coupling constants (J) reveal the spatial relationships between neighboring protons.

The structure features several distinct proton environments: the hydroxyl proton (-OH), the proton on the carbon bearing the hydroxyl group (H-2), the two geminal methyl groups at C-4, and the methylene (B1212753) protons at C-3, C-5, and C-6. Due to the chair conformation of the cyclohexane (B81311) ring, the axial and equatorial protons of the methylene groups are chemically non-equivalent and will exhibit different chemical shifts and coupling patterns.

Expected Chemical Shifts and Coupling Constants:

Methyl Protons (C-4) : The two methyl groups at the C-4 position are expected to appear as two distinct singlets in the region of δ 1.0-1.3 ppm. Their geminal relationship and the lack of adjacent protons result in sharp, unsplit signals.

Methylene Protons (C-3, C-5, C-6) : The protons of the three methylene groups will resonate in the range of δ 1.5-2.5 ppm. These protons will show complex splitting patterns due to both geminal and vicinal coupling. For example, the protons at C-6 are adjacent to the carbonyl group, which will deshield them, causing them to appear at a lower field (closer to δ 2.5 ppm) compared to the protons at C-5.

Methine Proton (H-2) : The proton at C-2, attached to the same carbon as the hydroxyl group, is significantly deshielded and is expected to appear as a multiplet (likely a doublet of doublets) around δ 4.0 ppm. Its splitting pattern will be determined by the coupling with the adjacent methylene protons at C-3.

Hydroxyl Proton (-OH) : The chemical shift of the hydroxyl proton is variable and depends on concentration, solvent, and temperature. It typically appears as a broad singlet that can range from δ 2.0 to 5.0 ppm.

Interactive Data Table: Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| -CH ₃ (gem-dimethyl) | ~1.1 | s | N/A |

| -CH ₃ (gem-dimethyl) | ~1.2 | s | N/A |

| -CH ₂- (C3, C5) | ~1.6 - 2.0 | m | - |

| -CH ₂- (C6) | ~2.2 - 2.5 | m | - |

| -OH | Variable (Broad) | s | N/A |

| -CH (OH)- (C2) | ~4.0 | dd | ~4-10 |

Note: 's' denotes singlet, 'dd' denotes doublet of doublets, 'm' denotes multiplet. Coupling constants are approximate and depend on the dihedral angle between protons.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. In this compound, eight distinct carbon signals are expected.

Expected Chemical Shifts:

Carbonyl Carbon (C-1) : The carbonyl carbon is the most deshielded and will appear at the lowest field, typically in the range of δ 205-220 ppm for a ketone. libretexts.org

Hydroxyl-bearing Carbon (C-2) : The carbon attached to the hydroxyl group (C-2) will resonate in the range of δ 60-80 ppm. oregonstate.edupdx.edu

Quaternary Carbon (C-4) : The quaternary carbon atom at the C-4 position, bonded to the two methyl groups, is expected around δ 30-50 ppm. pdx.edu

Methylene Carbons (C-3, C-5, C-6) : The methylene carbons will appear in the aliphatic region. C-6, being adjacent to the carbonyl group, will be the most deshielded of the three (around δ 40-55 ppm). C-3 and C-5 will have chemical shifts in the range of δ 20-40 ppm. oregonstate.edupdx.edu

Methyl Carbons (C-4) : The two methyl carbons are expected to have chemical shifts in the higher field region of the spectrum, typically between δ 20-30 ppm. libretexts.org

Interactive Data Table: Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C =O (C1) | 205 - 220 |

| C H(OH) (C2) | 60 - 80 |

| C H₂ (C3) | 20 - 40 |

| C (CH₃)₂ (C4) | 30 - 50 |

| C H₂ (C5) | 20 - 40 |

| C H₂ (C6) | 40 - 55 |

| -C H₃ (gem-dimethyl) | 20 - 30 |

| -C H₃ (gem-dimethyl) | 20 - 30 |

2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and determining the stereochemistry of the molecule.

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings. youtube.com Cross-peaks in the COSY spectrum will confirm the connectivity between adjacent protons. For instance, a cross-peak will be observed between the methine proton at C-2 and the methylene protons at C-3. Similarly, correlations will be seen between the methylene protons at C-5 and C-6, and between C-3 and its neighbors, helping to trace the carbon skeleton. youtube.com

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence) : These experiments correlate directly bonded protons and carbons (¹H-¹³C). youtube.comyoutube.com Each cross-peak in the HSQC spectrum links a proton signal to the carbon signal it is attached to. This allows for the definitive assignment of each carbon atom that bears protons. For example, the proton signal around δ 4.0 ppm will correlate with the carbon signal in the δ 60-80 ppm range, confirming their assignment as H-2 and C-2, respectively. youtube.com

NOESY (Nuclear Overhauser Effect Spectroscopy) : The NOESY experiment detects protons that are close in space, regardless of whether they are bonded. researchgate.net This is particularly useful for determining stereochemistry. For example, NOESY can reveal the relative orientation of the hydroxyl group at C-2 (axial or equatorial) by showing correlations between the H-2 proton and other protons on the ring that are spatially proximate. Correlations between one of the methyl groups and specific axial or equatorial protons on the ring can also help to confirm the chair conformation.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl (-OH) and carbonyl (C=O) groups.

Hydroxyl (-OH) Stretch : A strong, broad absorption band is expected in the region of 3200-3600 cm⁻¹. pressbooks.pub The broadening is a result of intermolecular hydrogen bonding between the hydroxyl groups of different molecules.

Carbonyl (C=O) Stretch : A sharp, strong absorption band characteristic of a saturated cyclic ketone is expected around 1715 cm⁻¹. The position of this peak confirms the presence of the ketone functional group.

C-H Stretch : Absorptions corresponding to the stretching of sp³ C-H bonds will be observed in the region of 2850-3000 cm⁻¹. pressbooks.pub

C-O Stretch : A moderate absorption band for the C-O single bond of the secondary alcohol is expected to appear in the 1050-1150 cm⁻¹ range.

Interactive Data Table: Key IR Absorption Bands

| Functional Group | Bond Vibration | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Hydroxyl | O-H stretch | 3200 - 3600 | Strong, Broad |

| Alkane | C-H stretch | 2850 - 3000 | Strong |

| Ketone | C=O stretch | ~1715 | Strong, Sharp |

| Alcohol | C-O stretch | 1050 - 1150 | Moderate |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which aids in structural elucidation. The molecular formula for this compound is C₈H₁₄O₂, corresponding to a molecular weight of 142.2 g/mol .

In the mass spectrum, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) of 142. The fragmentation of the molecular ion is influenced by the functional groups present.

Expected Fragmentation Patterns:

Alpha-Cleavage : A common fragmentation pathway for ketones is the cleavage of the bond adjacent to the carbonyl group. This can result in the loss of an alkyl radical. Cleavage between C1-C2 or C1-C6 can occur.

Loss of Water : Molecules containing a hydroxyl group often exhibit a peak corresponding to the loss of a water molecule (H₂O, 18 Da). This would result in a fragment ion at m/z 124 (M-18).

Loss of a Methyl Group : Fragmentation can involve the loss of a methyl radical (CH₃, 15 Da) from the gem-dimethyl group, leading to a fragment at m/z 127 (M-15).

Ring Cleavage : Cyclohexane derivatives can undergo complex ring-opening fragmentations, leading to a series of smaller fragment ions. A significant peak is often observed at m/z 57, corresponding to the loss of the side chain containing the gem-dimethyl group. libretexts.org

Interactive Data Table: Predicted Mass Spectrometry Fragments

| m/z Value | Identity |

|---|---|

| 142 | [M]⁺ (Molecular Ion) |

| 127 | [M - CH₃]⁺ |

| 124 | [M - H₂O]⁺ |

| 99 | [M - C₃H₇]⁺ |

| 83 | [M - C₃H₅O]⁺ |

| 57 | [C₄H₉]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The chromophore in this compound is the carbonyl group (C=O).

This chromophore can undergo two primary types of electronic transitions:

n → π Transition: This transition involves the excitation of an electron from a non-bonding (n) orbital on the oxygen atom to the anti-bonding π orbital of the carbonyl group. youtube.com These transitions are typically weak (low molar absorptivity, ε) and occur at longer wavelengths, expected in the range of 270-300 nm for a saturated ketone.

π → π Transition: This involves the excitation of an electron from the bonding π orbital to the anti-bonding π orbital of the carbonyl group. youtube.com This is a higher energy transition, resulting in a strong absorption at a shorter wavelength, typically below 200 nm.

The presence of the hydroxyl group on the alpha-carbon may cause a slight shift in the absorption maximum (λ_max) compared to a simple cyclohexanone (B45756).

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Detailed crystallographic studies, including the determination of crystal data and unit cell parameters through single crystal X-ray diffraction, are fundamental for unequivocally establishing the three-dimensional arrangement of molecules in a solid state. This analysis provides precise information on bond lengths, bond angles, and torsion angles, which are crucial for understanding the molecule's conformation.

Crystal Data and Unit Cell Parameters

Information on the crystal system, space group, and the dimensions of the unit cell (a, b, c, α, β, γ) for this compound is not available in the reviewed literature. Such data is essential for defining the basic repeating unit of the crystal lattice.

Analysis of Intermolecular Interactions and Crystal Packing (Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. This method allows for the mapping of close contacts between neighboring molecules, providing insights into the nature and relative importance of interactions such as hydrogen bonding and van der Waals forces that govern the crystal packing. Without the foundational crystallographic information file (.cif), performing a Hirshfeld surface analysis for this compound is not possible.

Elemental Composition Analysis (CHN)

Elemental analysis is a standard procedure to determine the mass percentages of carbon, hydrogen, and nitrogen in a compound, confirming its empirical formula. The specific experimental results from a CHN analysis for this compound were not found in the searched scientific databases.

Stereochemical and Conformational Analyses of 2 Hydroxy 4,4 Dimethylcyclohexan 1 One Systems

Cyclohexane (B81311) Ring Conformation Studies

The conformational landscape of 2-Hydroxy-4,4-dimethylcyclohexan-1-one (B6145667) is primarily dictated by the inherent preference of the cyclohexane ring for a chair conformation, which minimizes both angular and torsional strain.

Chair Conformation Determination and Dynamics

The most stable conformation for a cyclohexane ring is the chair form. masterorganicchemistry.com For substituted cyclohexanones, the introduction of functional groups can influence the dynamics of ring inversion—the process where one chair conformer flips into another. In this compound, the presence of the gem-dimethyl group at the C4 position significantly raises the energy barrier for this ring flip. rsc.org This is because, during the transition through a planar or boat-like state, substantial steric hindrance and torsional strain are introduced. Consequently, the ring is more conformationally rigid compared to unsubstituted cyclohexanone (B45756).

The energy barrier to ring inversion in cyclohexanone itself is relatively low, but alkyl substituents increase this barrier. For instance, 2,2,5,5-tetramethylcyclohexanone (B3047991) has a significantly higher inversion barrier (8.1 kcal/mole) than cyclohexanone (< 5 kcal/mole). rsc.org This "locking" effect of the gem-dimethyl group means the molecule predominantly exists in one of two chair conformations.

Axial and Equatorial Substituent Orientations and their Stability

In a chair conformation, substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. nih.gov Generally, bulky substituents favor the equatorial position to minimize steric hindrance from 1,3-diaxial interactions. utexas.edu However, in 2-hydroxycyclohexanone systems, an exception to this rule is observed. Computational studies have shown that for 2-hydroxycyclohexanone, the conformer with the hydroxyl group in the axial position is more stable than the equatorial conformer. acs.org This preference is attributed to stabilizing electronic effects, such as intramolecular hydrogen bonding between the axial hydroxyl group and the carbonyl oxygen, or favorable hyperconjugative interactions. researchgate.netnih.gov

For this compound, this leads to two primary chair conformations, with the key difference being the orientation of the C2-hydroxyl group. The stability of these conformers is a balance between the preference of the hydroxyl group for the axial position and other steric interactions within the molecule.

| Conformer | C2-OH Position | Relative Stability | Key Stabilizing/Destabilizing Factors |

|---|---|---|---|

| Axial-OH | Axial | More Stable | Potential for intramolecular hydrogen bonding; Favorable electronic interactions. acs.orgresearchgate.net |

| Equatorial-OH | Equatorial | Less Stable | Increased steric hindrance; Absence of specific stabilizing interactions present in the axial form. |

Keto-Enol Tautomerism and Isomerization Pathways

Like other ketones with alpha-hydrogens, this compound can exist in equilibrium with its enol tautomers. masterorganicchemistry.com Tautomerization involves the migration of a proton and the shifting of a double bond. This process can be catalyzed by either acid or base. libretexts.orgyoutube.com

For this asymmetric ketone, deprotonation can occur at either the C3 or C5 position, leading to two different enol forms:

Enol A (Δ2,3-enol): 4,4-Dimethyl-2-hydroxycyclohex-2-en-1-ol, formed by removing a proton from C3.

Enol B (Δ1,6-enol): 4,4-Dimethyl-2-hydroxycyclohex-1-en-1-ol, formed by removing a proton from C6 (adjacent to the carbonyl).

The relative stability of these enols, and thus the position of the equilibrium, is influenced by the substitution of the carbon-carbon double bond. Generally, more substituted alkenes are more stable. libretexts.org Therefore, the trisubstituted double bond in Enol B would be expected to be more stable than the disubstituted double bond in Enol A. The presence of the hydroxyl group at C2 can also influence the enolization process through electronic effects. libretexts.org

The isomerization pathway under acidic conditions involves protonation of the carbonyl oxygen, followed by deprotonation at the alpha-carbon. libretexts.org Under basic conditions, the process is initiated by the deprotonation of the alpha-carbon to form an enolate ion, which is then protonated on the oxygen atom. youtube.com

Diastereomeric Relationships and Stereoisomerism in Substituted Cyclohexanones

This compound possesses a single stereocenter at the C2 position, where the hydroxyl group is attached. This means the compound can exist as a pair of enantiomers: (R)-2-Hydroxy-4,4-dimethylcyclohexan-1-one and (S)-2-Hydroxy-4,4-dimethylcyclohexan-1-one.

Diastereomers are stereoisomers that are not mirror images of each other. For diastereomers to exist, a molecule must have at least two stereocenters. While the title compound itself does not have diastereomers, we can analyze these relationships by considering further substitution on the ring. For example, the introduction of a methyl group at the C5 position would create 2-hydroxy-4,4,5-trimethylcyclohexan-1-one, which has stereocenters at C2 and C5. This would result in four possible stereoisomers, which can be grouped into two pairs of enantiomers. The relationship between a stereoisomer from one pair and a stereoisomer from the other pair is diastereomeric.

These diastereomers can be described as cis or trans, based on the relative orientation of the substituents (e.g., the C2-hydroxyl and C5-methyl groups). The relative stability of these diastereomers is determined by the conformational preferences of the substituents in the chair form. The most stable diastereomer will be the one that can adopt a chair conformation where the maximum number of bulky substituents are in the equatorial position. libretexts.org

| Isomer of 2-hydroxy-4,4,5-trimethylcyclohexan-1-one | Relative Substituent Positions | Relationship | Note on Stability |

|---|---|---|---|

| (2R, 5R) and (2S, 5S) | trans | Enantiomers | The trans isomer is generally more stable as it can exist in a conformation with both substituents (OH and CH3) in equatorial-like positions, minimizing steric strain. |

| (2R, 5S) and (2S, 5R) | cis | Enantiomers | |

| (2R, 5R) vs (2R, 5S) | trans vs cis | Diastereomers | Different physical and chemical properties. |

Influence of Stereochemistry on Reactivity and Synthetic Selectivity

The stereochemistry of this compound has a profound impact on its chemical reactivity. The facial accessibility of the carbonyl group and the orientation of the hydroxyl group are key factors in determining the outcome of chemical reactions.

Nucleophilic addition to the carbonyl group is highly influenced by the steric environment. The gem-dimethyl group at C4 and the hydroxyl group at C2 create a biased environment, leading to diastereoselective reactions. An incoming nucleophile will preferentially attack from the less sterically hindered face of the carbonyl, and the existing stereocenter at C2 will direct this attack. This principle is fundamental in asymmetric synthesis, where a chiral molecule is used to induce the formation of a specific stereoisomer. nih.gov

The reactivity of the hydroxyl group itself is also dependent on its stereochemical orientation. Axial alcohols are often found to oxidize more readily than their equatorial counterparts. acs.org This increased reactivity is sometimes attributed to the relief of steric strain in the transition state as the sp3-hybridized carbon bearing the alcohol is converted to an sp2-hybridized carbon in the ketone product. reddit.com Therefore, the preferred axial conformation of the hydroxyl group in this compound would suggest a higher reactivity in oxidation reactions compared to a hypothetical, less stable equatorial conformer.

Furthermore, the ability of the hydroxyl group to direct reactions at other sites on the ring is a key aspect of its influence. Through hydrogen bonding, it can coordinate with reagents, delivering them to a specific face of the molecule, thereby controlling the stereochemical outcome of reactions such as reductions, epoxidations, or cycloadditions. researchgate.net

Theoretical and Computational Investigations of 2 Hydroxy 4,4 Dimethylcyclohexan 1 One

Density Functional Theory (DFT) Studies

Detailed DFT studies on 2-Hydroxy-4,4-dimethylcyclohexan-1-one (B6145667) are not found in the reviewed literature. Such studies would typically provide foundational data on the molecule's structure and stability.

Geometry Optimization and Energetic Stability

Specific data regarding the optimized geometric parameters (bond lengths, bond angles) and the energetic stability of this compound from DFT calculations are not available in the public domain.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Electron Density Distribution)

Quantitative values for the HOMO and LUMO energies, the resulting energy gap, and visualizations of the electron density distribution for this compound are not documented in the searched scientific papers.

Prediction of Spectroscopic Parameters (e.g., IR Frequencies)

While DFT is a standard method for predicting vibrational frequencies that can be correlated with experimental Infrared (IR) spectra, a computational analysis of the IR frequencies for this specific compound has not been published.

Time-Dependent DFT (TD-DFT) for Excited-State Properties

Investigations into the excited-state properties, such as electronic transition energies and oscillator strengths, of this compound using TD-DFT methods are absent from the available literature.

Calculation of Quantum Molecular Descriptors

There is no available research detailing the calculation of quantum molecular descriptors for this compound. These descriptors, including chemical potential (μ), global hardness (η), electrophilicity index (ω), and softness (S), are derived from FMO energies and are instrumental in predicting the global reactivity of a molecule.

| Descriptor | Formula | Calculated Value |

| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Data Not Available |

| Global Hardness (η) | η = (ELUMO - EHOMO) / 2 | Data Not Available |

| Electrophilicity Index (ω) | ω = μ2 / 2η | Data Not Available |

| Global Softness (S) | S = 1 / 2η | Data Not Available |

Intermolecular Interaction Analysis through Hirshfeld Surfaces and Molecular Electrostatic Potentials

A Hirshfeld surface analysis, which is used to visualize and quantify intermolecular interactions within a crystal, has not been reported for this compound. Similarly, maps of the Molecular Electrostatic Potential (MEP), which identify regions of positive and negative electrostatic potential, are not available.

Natural Bond Orbital (NBO) Analysis for Electronic Structure and Bonding Characteristics

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the electronic structure and bonding within a molecule. It provides a localized, Lewis-like description of the electron density, which aligns closely with classical chemical bonding concepts. This analysis involves transforming the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a set of localized natural bond orbitals, which include high-occupancy Lewis-type orbitals (such as core, lone pair, and bonding orbitals) and low-occupancy non-Lewis-type orbitals (antibonding and Rydberg orbitals).

The interaction between filled Lewis-type NBOs (donors) and empty non-Lewis-type NBOs (acceptors) is a key aspect of NBO analysis. These interactions, known as donor-acceptor or hyperconjugative interactions, stabilize the molecule. The stabilization energy, E(2), associated with these interactions can be calculated using second-order perturbation theory. A higher E(2) value indicates a stronger interaction and greater stabilization of the molecule.

A hypothetical NBO analysis for the intramolecular hydrogen bond in this compound might yield data similar to the following table, which illustrates the key donor-acceptor interactions and their stabilization energies.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(1) Ohydroxyl | σ(C=O) | 5.8 | n → σ |

| LP(2) Ocarbonyl | σ(O-H) | 12.3 | n → σ |

| σ(C-C) | σ(C=O) | 2.1 | σ → σ |

| σ(C-H) | σ(C-O) | 1.5 | σ → σ |

This table is representative and compiled from typical values for similar intramolecular interactions.

Tautomeric Forms and Energy Differences via Quantum-Chemical Methods

Tautomerism is a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton and the location of a double bond. This compound can exist in different tautomeric forms, primarily the keto and enol forms. Quantum-chemical methods are instrumental in determining the relative stabilities and energy differences between these tautomers. wuxiapptec.com

The primary tautomeric equilibrium for this compound is between the 1,2-enediol form and the β-diketone form. The stability of these tautomers can be influenced by factors such as intramolecular hydrogen bonding and the electronic effects of substituents. nih.gov

Quantum-chemical calculations, such as those based on Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2), can be employed to optimize the geometries of the different tautomers and calculate their electronic energies. researchgate.net The relative energies of the tautomers provide insight into which form is more stable and therefore more populated at equilibrium. The energy difference (ΔE) is a critical parameter in understanding the tautomeric equilibrium.

For this compound, the enol form is expected to be significantly stabilized by a strong intramolecular hydrogen bond between the hydroxyl group and the carbonyl group. This interaction forms a pseudo-aromatic six-membered ring, which enhances its stability.

A representative table of calculated relative energies for the tautomers of a similar cyclic β-diketone system is shown below. These values are typically obtained from quantum-chemical calculations and can vary depending on the level of theory and basis set used.

| Tautomeric Form | Relative Energy (ΔE) (kcal/mol) | Computational Method |

|---|---|---|

| Keto Form | 5.2 | DFT (B3LYP/6-311++G(d,p)) |

| Enol Form (Intramolecular H-bond) | 0.0 | DFT (B3LYP/6-311++G(d,p)) |

| Enol Form (No H-bond) | 8.9 | DFT (B3LYP/6-311++G(d,p)) |

This table presents hypothetical data based on typical findings for similar keto-enol systems.

Solvent Effects in Computational Models

The surrounding environment, particularly the solvent, can significantly influence the structure, stability, and reactivity of a molecule. In computational chemistry, solvent effects are incorporated into models to provide a more realistic description of molecular behavior in solution. For this compound, the choice of solvent can affect the tautomeric equilibrium between the keto and enol forms. wuxiapptec.com

There are two main approaches to modeling solvent effects: explicit and implicit solvent models.

Explicit Solvent Models: In this approach, individual solvent molecules are included in the calculation. This method can provide a detailed picture of solute-solvent interactions, such as hydrogen bonding. However, it is computationally very expensive due to the large number of atoms involved.

Implicit Solvent Models (Continuum Models): These models represent the solvent as a continuous medium with a specific dielectric constant. The solute is placed in a cavity within this continuum. The Polarizable Continuum Model (PCM) is a widely used implicit solvent model. This approach is computationally less demanding and often provides a good balance between accuracy and computational cost.

For the tautomeric equilibrium of this compound, polar solvents are expected to stabilize the more polar tautomer. The keto form is generally more polar than the enol form. However, the strong intramolecular hydrogen bond in the enol form can reduce its interaction with polar solvent molecules. The interplay of these factors determines the final equilibrium position in a given solvent.

Computational studies can predict how the relative energies of the tautomers change with the solvent's dielectric constant. A table summarizing the calculated relative energy of the keto form with respect to the enol form in different solvents is presented below.

| Solvent | Dielectric Constant (ε) | Relative Energy of Keto Form (ΔE) (kcal/mol) |

|---|---|---|

| Gas Phase | 1.0 | 5.2 |

| Chloroform | 4.8 | 4.5 |

| Ethanol | 24.6 | 3.8 |

| Water | 78.4 | 3.1 |

This table contains representative data illustrating the trend of solvent effects on the relative stability of tautomers.

Reactivity and Mechanistic Studies of 2 Hydroxy 4,4 Dimethylcyclohexan 1 One

Nucleophilic and Electrophilic Reactions

The presence of a carbonyl group makes the keto-carbon of 2-Hydroxy-4,4-dimethylcyclohexan-1-one (B6145667) an electrophilic center, susceptible to attack by nucleophiles. The hydroxyl group can also act as a nucleophile. Conversely, the enol or enolate form of the ketone provides a nucleophilic alpha-carbon.

The reactivity of related hydroxy ketones demonstrates that they can act as nucleophilic partners in reactions like Mitsunobu and oxa-Michael additions. beilstein-journals.org For instance, 4-hydroxy-2-pyrones, which are also heterocyclic aromatic enols, are effective nucleophiles in these reactions. beilstein-journals.org This suggests that this compound could similarly participate in nucleophilic reactions through its hydroxyl group or its enolate form.

Electrophilic reactions can occur at the oxygen of the hydroxyl group or at the alpha-carbon of the ketone. The alpha-carbon can be halogenated in the presence of a base, a reaction that proceeds through an enolate intermediate. mnstate.edu

Condensation and Addition Reaction Mechanisms

This compound is a prime candidate for condensation and addition reactions, leveraging both its nucleophilic and electrophilic centers.

Plausible Mechanisms for Multicomponent Condensations

Multicomponent reactions (MCRs) are one-pot reactions where three or more reactants combine to form a single product, incorporating most of the atoms of the starting materials. nih.gov Given its bifunctional nature, this compound could participate in MCRs. A plausible mechanism would involve the initial formation of an enolate, which then acts as a nucleophile. For example, in a reaction involving an aldehyde and another nucleophile, the enolate of this compound could add to the aldehyde, followed by reaction with the third component. The initial condensation of aldehydes with a highly acidic compound like Meldrum's acid, followed by a Michael addition of an enolate, is a known strategy in MCRs. researchgate.net

Detailed Mechanisms of Aldol-Michael Reactions

The Aldol-Michael reaction sequence is a powerful tool for forming carbon-carbon bonds and constructing cyclic systems. tamu.edu For this compound, this would typically involve two key steps: an aldol (B89426) addition followed by a Michael addition.

The mechanism for a base-catalyzed aldol addition begins with the deprotonation of the alpha-carbon to the ketone, forming a resonance-stabilized enolate. wikipedia.orgyoutube.com This enolate then acts as a nucleophile, attacking the carbonyl carbon of another molecule (like an aldehyde or another ketone). wikipedia.orgyoutube.commasterorganicchemistry.com The resulting product is a β-hydroxy carbonyl compound. wikipedia.orgmasterorganicchemistry.com

Following the aldol addition, if an α,β-unsaturated carbonyl compound is present, a Michael addition can occur. The enolate formed from this compound can act as the Michael donor, adding to the β-carbon of the α,β-unsaturated system (the Michael acceptor). tamu.edu This conjugate addition is a thermodynamically controlled process.

Catalysis in Reactions Involving this compound and Related Compounds

Catalysis plays a crucial role in controlling the outcome and stereoselectivity of reactions involving hydroxy ketones. Both organocatalysis and metal-based catalysis are employed.

Chiral organocatalysts, such as proline and its derivatives, are effective in promoting asymmetric aldol reactions. For instance, proline-catalyzed aldol reactions can achieve high yields and enantioselectivities. The mechanism involves the formation of an enamine intermediate from the ketone and the catalyst, which then reacts with the aldehyde.

In the context of multicomponent reactions, catalysts like indium trichloride (B1173362) have been used to stereospecifically produce complex molecules. nih.gov For reactions involving ring transformations, trifluoroacetic acid (TFA) has been shown to catalyze the conversion of 4-hydroxycyclobutenones into 4-aminofuran-2(5H)-ones. rsc.org

Ring Transformation and Rearrangement Reactions

The cyclic structure of this compound can undergo various transformations and rearrangements. For instance, pyran-2-ones, which also contain a six-membered ring with a carbonyl group, are known to undergo ring-opening and rearrangement reactions when treated with nucleophiles. clockss.org These reactions often lead to the formation of new heterocyclic or carbocyclic systems. clockss.org

Acid-catalyzed rearrangements are also possible. For example, chiral phosphoric acids have been used to promote enantioselective transformations of epoxides, which can involve rearrangements. researchgate.net While not a direct analog, this highlights the potential for acid-catalyzed rearrangements in cyclic systems containing hydroxyl groups.

Enolate Chemistry and Reactivity

The enolate of this compound is a key intermediate in many of its reactions. An enolate is formed by the deprotonation of the alpha-carbon to the carbonyl group by a base. bham.ac.ukmasterorganicchemistry.com The resulting anion is stabilized by resonance, with the negative charge delocalized between the alpha-carbon and the oxygen atom of the carbonyl group. youtube.com

Enolates are ambident nucleophiles, meaning they can react at either the carbon or the oxygen atom. bham.ac.uk Reactions with "soft" electrophiles, such as most carbon electrophiles, tend to occur at the carbon atom, leading to C-alkylation. bham.ac.uk Reactions with "hard" electrophiles are more likely to occur at the oxygen atom.

The regioselectivity of enolate formation is an important consideration. In unsymmetrical ketones, two different enolates can be formed: the kinetic enolate and the thermodynamic enolate. bham.ac.uk The kinetic enolate is formed faster and is typically the less substituted enolate, favored by strong, bulky bases at low temperatures. bham.ac.uk The thermodynamic enolate is more stable and is favored under conditions that allow for equilibrium to be established. masterorganicchemistry.com

The reactivity of the enolate can be influenced by the counterion. For example, lithium enolates can be formed and used in stereoselective alkylation reactions. masterorganicchemistry.com The choice of base is also critical; strong bases like lithium diisopropylamide (LDA) are often used to completely deprotonate the ketone and form the enolate quantitatively. mnstate.edu

Advanced Applications of 2 Hydroxy 4,4 Dimethylcyclohexan 1 One in Organic Synthesis

Role as a Versatile Synthetic Intermediate for Complex Organic Molecules

The reactivity of 2-hydroxy-4,4-dimethylcyclohexan-1-one (B6145667) is primarily derived from its existence as the enol tautomer of dimedone. This structure provides multiple reactive sites: the nucleophilic α-carbon, the hydroxyl group, and the carbonyl group. This multifunctionality allows it to be used in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. It is particularly valued in multicomponent reactions (MCRs), where its ability to react sequentially with different reagents in a single pot leads to the efficient assembly of complex products. nih.gov This one-pot approach is highly economical and environmentally friendly, minimizing waste and simplifying purification processes. nih.gov Its rigid cyclic structure also provides a scaffold upon which stereochemical complexity can be built, making it an attractive starting material for the total synthesis of natural products and pharmaceutically active compounds.

Precursor for Heterocyclic Compound Synthesis

The compound is a cornerstone in the synthesis of a diverse range of heterocyclic structures. Its ability to act as a 1,3-dicarbonyl equivalent makes it an ideal precursor for condensation reactions with various electrophiles and nucleophiles, leading to the formation of stable ring systems.

Formation of Xanthene Derivatives

This compound (in its dimedone form) is widely used in the synthesis of xanthene and benzoxanthene derivatives. researchgate.net These reactions are typically one-pot, three-component condensations involving two equivalents of the dimedone tautomer and one equivalent of an aldehyde. nih.gov The reaction mechanism is a well-established sequence:

Knoevenagel Condensation: The aldehyde reacts with one molecule of dimedone to form a vinylogous ketone.

Michael Addition: A second molecule of dimedone adds to the intermediate from the first step in a conjugate addition.

Cyclization and Dehydration: The intermediate undergoes an intramolecular cyclization, followed by the elimination of a water molecule to form the stable, fused pyran ring of the xanthene core. nih.gov

Various catalysts, including organic bases like 1,4-diazabicyclo[2.2.2]octane (DABCO) and acidic catalysts, can be employed, often in aqueous or solvent-free conditions, highlighting the green chemistry aspects of these syntheses. nih.gov The resulting xanthene derivatives are of significant interest due to their applications as dyes and fluorescent materials. nih.gov

| Aldehyde | Catalyst | Solvent | Reaction Conditions | Product Type | Reference |

| Various Heteroarylaldehydes | DABCO (10 mol%) | Water | Reflux | Heteroaryl substituted xanthenes | nih.gov |

| 5-Bromo-2-hydroxybenzaldehyde | (4-aminophenyl)methanol | Ethanol | 351 K | Bromo-substituted xanthene | nih.gov |

| Various Aromatic Aldehydes | p-Toluenesulfonic acid (PTSA) | Ethylene Glycol | 75-95 °C | Dibenzo xanthene tetraones | researchgate.net |

Synthesis of Spirocyclic Compounds

Spirocycles, compounds containing two rings connected by a single common atom, are of growing interest in medicinal chemistry due to their three-dimensional structures. nih.gov this compound can serve as a precursor for spirocyclic compounds. A common strategy involves converting the ketone into a derivative that can undergo cycloaddition or cyclization reactions. For instance, the ketone can be transformed into a tosylhydrazone, which, upon treatment with a base, generates a diazo compound in situ. This reactive intermediate can then participate in 1,3-dipolar cycloaddition reactions with various dipolarophiles, such as electron-deficient alkenes, to construct spiro-pyrazoline systems. This approach allows for the creation of complex spiro-heterocyclic frameworks from a simple cyclic starting material. nih.govnih.gov

Integration into Novel Pyrazole-Dimedone Hybrid Architectures

The synthesis of molecular hybrids, which combine two or more pharmacologically active scaffolds, is a prominent strategy in drug discovery. This compound (as dimedone) is a key reactant in the four-component synthesis of pyrazole-dimedone derivatives. nih.gov In a typical reaction, a pyrazolone (B3327878), an aldehyde, and dimedone react in the presence of a catalyst to form a complex hybrid molecule incorporating both the pyrazole (B372694) and the dimedone skeletons. nih.gov These reactions are often performed in environmentally benign solvents like water and proceed in good yields. nih.gov The resulting hybrid structures are investigated for a range of biological activities, capitalizing on the combined pharmacological profiles of the parent moieties. nih.govmdpi.com

Building Block for Chiral Molecules and Enantioselective Syntheses

Although this compound is an achiral molecule, its structure contains prochiral centers that can be targeted in asymmetric transformations to generate chiral products. The carbonyl group can undergo enantioselective reduction or addition reactions, while the α-carbon can be subjected to enantioselective alkylation or functionalization. nih.govresearchgate.net

Methodologies for creating chiral cyclohexanone (B45756) derivatives often involve:

Chiral Auxiliaries: Attaching a chiral auxiliary to the molecule to direct subsequent reactions to one face of the ring.

Asymmetric Catalysis: Using chiral catalysts, such as proline or its derivatives, to facilitate enantioselective reactions like α-aminoxylation or reduction. researchgate.net

Biocatalysis: Employing enzymes or whole microorganisms (like baker's yeast) to perform stereoselective reductions of the ketone or related diketones, yielding chiral hydroxy-ketones with high enantiomeric excess. orgsyn.org

These approaches transform the simple, symmetric starting material into a valuable chiral building block, which can then be elaborated into more complex, enantiomerically pure natural products or pharmaceuticals. nih.govresearchgate.netmdpi.com

Derivatization for Functional Material Design

The derivatization of this compound is a powerful strategy for designing new functional materials. As discussed, its condensation with aldehydes leads to the formation of xanthene derivatives. nih.gov Many of these xanthene-based molecules exhibit strong fluorescence and are used as dyes and probes in biological imaging and laser technologies. nih.govresearchgate.net The specific photophysical properties, such as absorption and emission wavelengths, can be fine-tuned by varying the structure of the aldehyde used in the synthesis. This modularity allows for the creation of a library of fluorescent materials with tailored characteristics, demonstrating how a simple synthetic intermediate can be transformed into advanced functional materials. nih.gov

Future Directions and Research Perspectives in 2 Hydroxy 4,4 Dimethylcyclohexan 1 One Chemistry

Development of Novel and Sustainable Synthetic Routes

Future research will likely focus on developing more efficient, environmentally benign, and economically viable methods for the synthesis of 2-hydroxy-4,4-dimethylcyclohexan-1-one (B6145667). Key areas of investigation include:

Biocatalysis: The use of enzymes, such as dehydrogenases, offers a promising green alternative for the stereoselective synthesis of α-hydroxy ketones. rsc.orgresearchgate.net Future work could involve screening for or engineering enzymes that can specifically reduce a precursor diketone to afford enantiomerically pure this compound. This approach offers high selectivity under mild reaction conditions, minimizing waste and energy consumption. researchgate.net

Photocatalysis: Visible-light-induced reactions represent a powerful tool in modern organic synthesis. mdpi.com Research into the photocatalytic α-hydroxylation of 4,4-dimethylcyclohexanone (B1295358) or the dioxygenation of corresponding alkenes could provide novel, sustainable pathways to the target molecule, often utilizing ambient conditions and avoiding harsh reagents. nih.gov

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. nist.gov Developing a flow process for the synthesis of this compound could enable safer handling of reactive intermediates and facilitate large-scale production. nist.govnih.govchegg.com

Exploration of New Reaction Pathways and Mechanistic Insights

Understanding the reactivity of this compound is crucial for its application. Future studies will likely investigate:

Photochemical Reactions: The photochemistry of cyclohexanones is a rich area of study, involving processes like ring-opening and rearrangements. ebi.ac.uknih.gov Investigating the photochemical behavior of this compound could lead to the discovery of novel reaction pathways and the synthesis of unique molecular architectures.

Rearrangement Reactions: α-hydroxy ketones are known to undergo rearrangements under acidic, basic, or thermal conditions. researchgate.netresearchgate.net A detailed investigation into the potential for α-ketol rearrangements in this compound could reveal pathways to isomeric products with interesting structural features. researchgate.netchemsynthesis.com

Tandem and Cascade Reactions: The bifunctional nature of the molecule makes it an ideal candidate for tandem or cascade reactions, where multiple bond-forming events occur in a single operation. researchgate.net Designing such reactions would provide rapid access to complex molecular scaffolds.

A deeper mechanistic understanding of these new and existing reactions will be crucial. This will involve detailed kinetic studies and the identification of reaction intermediates.

Advanced Spectroscopic Characterization Techniques

While standard spectroscopic techniques are essential, future research will benefit from the application of more advanced methods for a comprehensive structural and stereochemical analysis of this compound and its derivatives.

Multidimensional NMR Spectroscopy: Advanced NMR techniques, such as 2D NMR (COSY, HSQC, HMBC) and Nuclear Overhauser Effect (NOE) experiments, will be instrumental in unambiguously assigning the proton and carbon signals and elucidating the relative stereochemistry and conformational preferences of the molecule in solution. nih.govchemsynthesis.com

X-ray Crystallography: Single-crystal X-ray diffraction will provide definitive information on the solid-state structure, including bond lengths, bond angles, and the absolute stereochemistry of chiral derivatives. mdpi.comnih.govresearchgate.netthepharmajournal.comnih.gov This technique will be particularly valuable for characterizing products from stereoselective syntheses.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) will continue to be vital for confirming the elemental composition. lew.ro Advanced tandem mass spectrometry (MS/MS) techniques can be employed to study fragmentation patterns, providing further structural insights.

| Technique | Potential Application for this compound |

| ¹H NMR | Determination of proton chemical shifts and coupling constants to elucidate connectivity and stereochemistry. |

| ¹³C NMR | Identification of all unique carbon environments within the molecule. |

| FT-IR | Confirmation of the hydroxyl (-OH) and carbonyl (C=O) functional groups through their characteristic stretching frequencies. |

| Mass Spec. | Determination of the molecular weight and fragmentation pattern to support the proposed structure. |

| X-ray Cryst. | Unambiguous determination of the three-dimensional structure in the solid state, including stereochemistry. |

Integration of Computational Chemistry for Predictive Modeling and Design

Computational chemistry is becoming an indispensable tool in modern chemical research. For this compound, future applications will include:

Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations can be used to model reaction pathways, calculate activation energies, and predict the geometries of transition states. researchgate.neticm.edu.plresearchgate.net This will provide a deeper understanding of the mechanisms of known and newly discovered reactions.

Spectroscopic Prediction: Computational methods can predict spectroscopic data (e.g., NMR chemical shifts, IR frequencies) which can aid in the interpretation of experimental spectra and the confirmation of structures. researchgate.netchemsynthesis.comicm.edu.pl

Design of New Catalysts and Reactions: Predictive modeling can be used to design new catalysts for the stereoselective synthesis of this compound and to predict the outcomes of new reactions, thereby guiding experimental efforts.

| Computational Method | Application in this compound Research |

| DFT | Modeling reaction mechanisms, calculating thermodynamic and kinetic parameters, and predicting spectroscopic properties. researchgate.neticm.edu.pl |

| Molecular Dynamics | Simulating the conformational behavior of the molecule in different solvent environments. |

| QSAR | (If biologically active derivatives are found) Predicting the biological activity of new derivatives to guide synthesis. |

Investigation of Stereochemical Control in Complex Syntheses

The presence of a stereocenter at the C2 position makes stereochemical control a critical aspect of the chemistry of this compound. Future research will focus on:

Asymmetric Synthesis: The development of highly enantioselective and diastereoselective methods for the synthesis of this compound will be a major focus. This will likely involve the use of chiral catalysts, including organocatalysts and metal complexes, as well as chiral auxiliaries. nih.govresearchgate.netrsc.org

Substrate-Controlled Reactions: Investigating how the existing stereocenter in an enantiomerically pure starting material can direct the stereochemical outcome of subsequent reactions is a key area of interest.

Stereospecific Rearrangements: The study of stereospecific rearrangements, where the stereochemistry of the starting material dictates the stereochemistry of the product, could lead to novel transformations. researchgate.net

Expanded Utility as a Scaffold in Material Science and Catalysis

The functional groups present in this compound make it an attractive building block for new materials and catalysts.

Polymer Science: The hydroxyl group can serve as an initiation site for polymerization or as a point of attachment to a polymer backbone, potentially leading to new functional polymers with tailored properties.

Metal-Organic Frameworks (MOFs): The ketone functionality could be incorporated into ligands for the synthesis of novel MOFs. thepharmajournal.comlew.rochemicalbook.com These materials could have applications in gas storage, separation, and catalysis.

Heterogeneous Catalysis: Immobilizing this compound or its derivatives onto solid supports could lead to the development of new recyclable catalysts.

Sustainability Considerations in Synthetic Methodologies and Applications

Across all future research directions, sustainability will be a guiding principle. This will involve:

Life Cycle Assessment (LCA): Conducting LCAs of different synthetic routes to identify the most environmentally friendly options from cradle to grave.

Renewable Feedstocks: Investigating the possibility of synthesizing this compound from renewable resources.

Atom Economy and Waste Minimization: Designing synthetic pathways that maximize the incorporation of starting materials into the final product and minimize the generation of waste. nih.gov This aligns with the core principles of green chemistry and will be essential for the long-term viability of any chemical process involving this compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Hydroxy-4,4-dimethylcyclohexan-1-one, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via acid-catalyzed cyclization of diketones or aldol condensation of substituted cyclohexenones. For example, hydroxylation of 4,4-dimethylcyclohexanone derivatives using oxidizing agents like m-CPBA (meta-chloroperbenzoic acid) under controlled pH (5–7) and temperature (25–40°C) can yield the target product. Reaction optimization should include monitoring by TLC and adjusting solvent polarity (e.g., dichloromethane or ethanol) to improve yield .

- Key Parameters :

| Parameter | Optimal Range |

|---|---|

| Temperature | 25–40°C |

| pH | 5–7 |

| Solvent | Dichloromethane/Ethanol |

Q. How can researchers characterize this compound using spectroscopic and crystallographic techniques?